molecular formula C16H17ClN2O4S2 B2747122 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946226-43-3

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B2747122
CAS No.: 946226-43-3
M. Wt: 400.89
InChI Key: YBYVIIUCKMGBDV-UHFFFAOYSA-N
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Description

3-Chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a chlorinated benzene ring linked via a sulfonamide group to a methanesulfonyl-substituted tetrahydroquinoline (THQ) moiety. Its molecular formula is C₁₆H₁₆ClN₃O₄S₂, with a calculated molecular weight of 413.89 g/mol. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., kinase inhibitors in ) imply possible therapeutic relevance .

Properties

IUPAC Name

3-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c1-24(20,21)19-9-3-4-12-7-8-14(11-16(12)19)18-25(22,23)15-6-2-5-13(17)10-15/h2,5-8,10-11,18H,3-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYVIIUCKMGBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring, sulfonation, and chlorination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Analogues from Patent Literature ()

The European patent application (2022) discloses sulfonamide derivatives with structural similarities to the target compound. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Potential Application Characterization Methods
3-Chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide (Target) Benzene sulfonamide 3-Cl, N-linked to methanesulfonyl-THQ 413.89 Enzyme inhibition? NMR, X-ray (assumed via SHELX )
3-Chloro-N-((1S,3R,4S)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)-4-fluorobenzenesulfonamide Benzenesulfonamide 3-Cl-4-F, cyclopentyl with ethyl and fused imidazo-pyrrolo-pyrazine ~550 (estimated) Kinase inhibition Synthetic protocols, LC-MS, NMR
N-((1S,3S,4R)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)-3,3-difluoroazetidine-1-sulfonamide Azetidine sulfonamide Difluoroazetidine, cyclopentyl with methyl and fused heterocycle ~560 (estimated) Kinase inhibition Patent claims, spectroscopic methods

Key Observations :

  • Molecular Weight : The target compound’s lower molecular weight (~414 vs. ~550–560 g/mol in patent compounds) may enhance bioavailability.
  • Therapeutic Implications : Patent compounds emphasize kinase inhibition, suggesting the target compound’s methanesulfonyl-THQ group could similarly modulate enzyme activity .
Coordination Complexes ()

A nickel(II) complex of 3-chloro-N-(diethylcarbamothioyl)benzamide (C₂₄H₂₈Cl₂N₄NiO₂S₂, MW = 598.23 g/mol) provides insights into sulfonamide-related coordination chemistry :

Property Target Compound Nickel Complex
Core Structure Sulfonamide Benzamide-thioamide metal complex
Coordination Sites N/A Ni(II) bound via S and O atoms
Geometry N/A Distorted square planar
Applications Assumed enzyme modulation Coordination chemistry, catalysis

Contrasts :

  • The nickel complex emphasizes metal-ligand interactions , whereas the target compound’s sulfonamide group likely engages in hydrogen bonding or electrostatic interactions with biological targets.
  • Structural characterization of the nickel complex utilized SHELX-based X-ray diffraction (monoclinic, space group P2₁/c), a method applicable to the target compound if crystallized .

Biological Activity

3-Chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a chloro group, a sulfonamide moiety, and a tetrahydroquinoline ring. This structural arrangement is believed to play a crucial role in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains. The presence of the tetrahydroquinoline core may enhance this activity.
  • Anticancer Effects : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The proposed mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell signaling pathways, such as kinases or proteases.
  • Cell Signaling Disruption : By interfering with cellular signaling pathways, the compound can induce apoptosis in malignant cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound or related analogs:

StudyFindings
Antimicrobial Study The compound showed significant inhibition against Staphylococcus aureus with an IC50 value indicating effective antimicrobial action.
Cytotoxicity Assay In vitro assays revealed low cytotoxicity in normal cell lines while exhibiting potent anticancer activity against glioma cells.
Mechanistic Study Research indicated that the compound disrupts the AKT/mTOR signaling pathway, leading to reduced cell viability in cancer models.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityCytotoxicity
4-Chloro-N-(1-methanesulfonyl)-benzene sulfonamideModerateLowLow
3-Chloro-N-(1-methanesulfonyl)-tetrahydroquinolineHighHighModerate

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